molecular formula C23H17NO3 B3694555 4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid

4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid

Cat. No.: B3694555
M. Wt: 355.4 g/mol
InChI Key: CRWZLYOECPDECL-KGENOOAVSA-N
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Description

4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylethenyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid typically involves several steps. One common synthetic route includes the following steps:

    Formation of the phenylethenyl intermediate: This step involves the reaction of a suitable phenyl compound with an appropriate reagent to introduce the cyano and phenylethenyl groups.

    Coupling with benzoic acid derivative: The intermediate is then coupled with a benzoic acid derivative under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or benzoic acid moieties, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The cyano and phenylethenyl groups play a crucial role in binding to these targets, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid include other phenoxybenzoic acid derivatives and cyano-substituted compounds These compounds share structural similarities but may differ in their specific functional groups and overall reactivity

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies and developments are likely to expand its uses and uncover new applications.

Properties

IUPAC Name

4-[[2-[(Z)-2-cyano-2-phenylethenyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c24-15-21(18-6-2-1-3-7-18)14-20-8-4-5-9-22(20)27-16-17-10-12-19(13-11-17)23(25)26/h1-14H,16H2,(H,25,26)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWZLYOECPDECL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid
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4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid
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4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid
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4-({2-[(Z)-2-cyano-2-phenylethenyl]phenoxy}methyl)benzoic acid

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